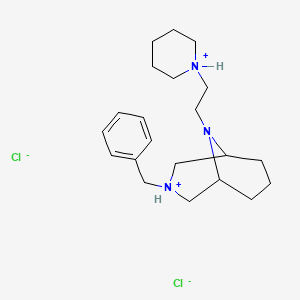
3-Benzyl-9-(2-piperidinoethyl)-3,9-diazabicyclo(3.3.1)nonane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-9-(2-piperidinoethyl)-3,9-diazabicyclo(3.3.1)nonane dihydrochloride is a complex organic compound that belongs to the class of diazabicyclo compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-9-(2-piperidinoethyl)-3,9-diazabicyclo(3.3.1)nonane dihydrochloride typically involves multiple steps, including the formation of the diazabicyclo core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Substitution Reactions: Introduction of the benzyl and piperidinoethyl groups via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
3-Benzyl-9-(2-piperidinoethyl)-3,9-diazabicyclo(3.3.1)nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
3-Benzyl-9-(2-piperidinoethyl)-3,9-diazabicyclo(3.3.1)nonane dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of drugs targeting neurological disorders.
Biological Studies: Investigating its effects on cellular pathways and molecular targets.
Industrial Applications: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Benzyl-9-(2-piperidinoethyl)-3,9-diazabicyclo(3.3.1)nonane dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 3-Benzyl-9-(2-morpholinoethyl)-3,9-diazabicyclo(3.3.1)nonane dihydrochloride
- 3-Benzyl-9-(2-pyrrolidinoethyl)-3,9-diazabicyclo(3.3.1)nonane dihydrochloride
Uniqueness
3-Benzyl-9-(2-piperidinoethyl)-3,9-diazabicyclo(3.3.1)nonane dihydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in drug development and other applications.
特性
CAS番号 |
23462-13-7 |
|---|---|
分子式 |
C21H35Cl2N3 |
分子量 |
400.4 g/mol |
IUPAC名 |
3-benzyl-9-(2-piperidin-1-ium-1-ylethyl)-9-aza-3-azoniabicyclo[3.3.1]nonane;dichloride |
InChI |
InChI=1S/C21H33N3.2ClH/c1-3-8-19(9-4-1)16-23-17-20-10-7-11-21(18-23)24(20)15-14-22-12-5-2-6-13-22;;/h1,3-4,8-9,20-21H,2,5-7,10-18H2;2*1H |
InChIキー |
ZMZXIXVCGWFFFN-UHFFFAOYSA-N |
正規SMILES |
C1CC[NH+](CC1)CCN2C3CCCC2C[NH+](C3)CC4=CC=CC=C4.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


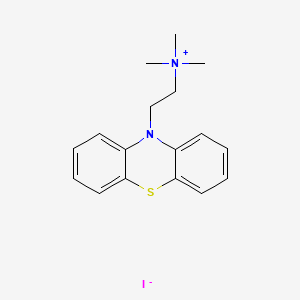

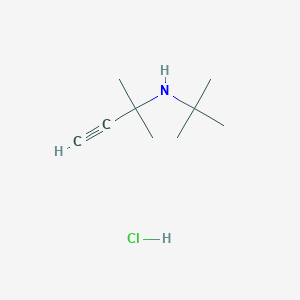
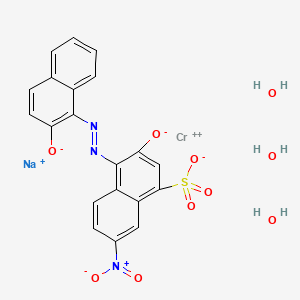
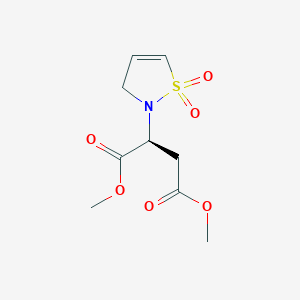
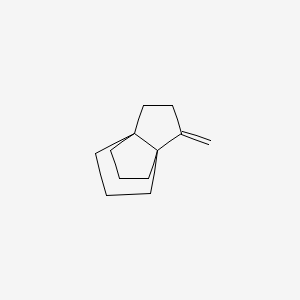
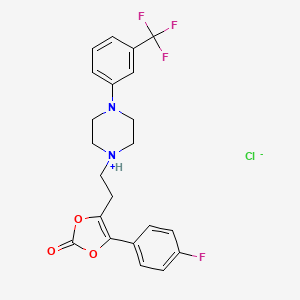
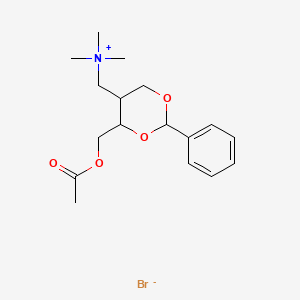
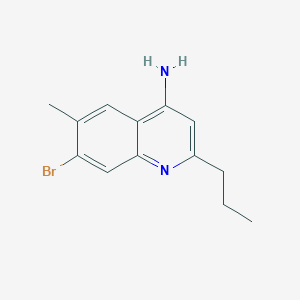
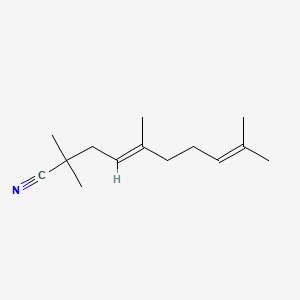
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)


![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
